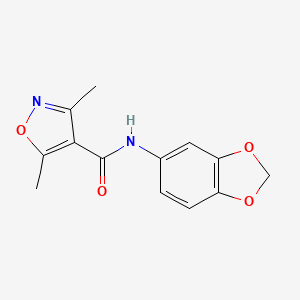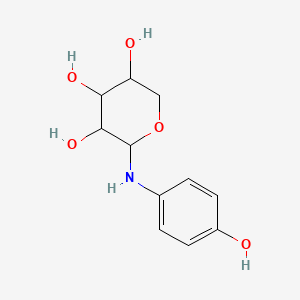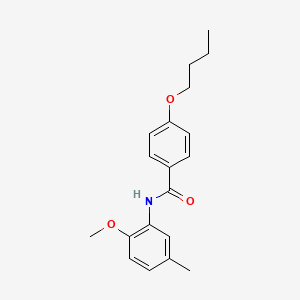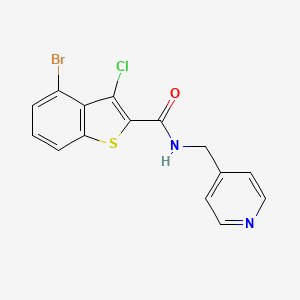
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, also known as MDX-019, is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound is of interest to researchers because of its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves its ability to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and survival. Specifically, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. By inhibiting this pathway, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have antioxidant properties and to modulate the activity of certain enzymes involved in energy metabolism. Additionally, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for certain signaling pathways and enzymes involved in disease progression. This specificity makes it a valuable tool for studying the mechanisms of disease and for developing new therapies. However, one limitation of using N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide and to identify potential biomarkers for predicting its efficacy in treating specific diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide in humans, with the ultimate goal of developing new therapies for cancer, inflammation, and autoimmune disorders.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 3,4-methylenedioxyphenol with ethyl 2-bromoacetate to form 1,3-benzodioxole-5-carboxylic acid ethyl ester. This intermediate is then converted to the corresponding amide using 3,5-dimethylisoxazole and triethylamine. The final product, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. One of the key areas of interest is its potential as an anti-cancer agent. Studies have shown that N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide inhibits the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-12(8(2)19-15-7)13(16)14-9-3-4-10-11(5-9)18-6-17-10/h3-5H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWSBVZFBHESCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)


![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)
![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)

![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5220074.png)
![5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)